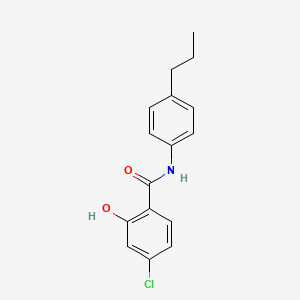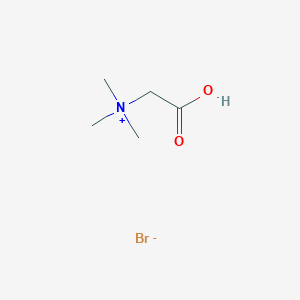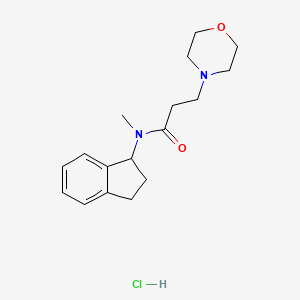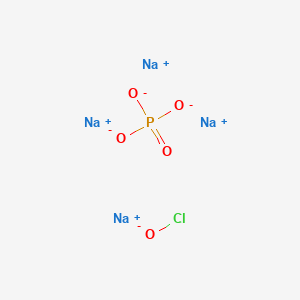
(Z)-2-cyano-3-pyridin-4-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-3-pyridin-4-ylprop-2-enamide is an organic compound characterized by its cyano and pyridine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide typically involves the reaction of 4-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Products may include carboxylic acids or nitriles.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, such as amides, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its cyano group is particularly useful in labeling studies .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups .
Wirkmechanismus
The mechanism of action of (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
(E)-2-cyano-3-pyridin-4-ylprop-2-enamide: The E-isomer of the compound, differing in the spatial arrangement of the cyano and pyridine groups.
2-cyano-3-pyridin-4-ylprop-2-enamide: Lacks the Z/E stereochemistry, representing a mixture of isomers.
3-cyano-4-pyridin-2-ylprop-2-enamide: A positional isomer with the cyano group attached to a different carbon atom on the pyridine ring.
Uniqueness: (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide is unique due to its specific Z-configuration, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities and properties compared to its isomers .
Eigenschaften
CAS-Nummer |
40749-36-8 |
|---|---|
Molekularformel |
C9H7N3O |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
(Z)-2-cyano-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C9H7N3O/c10-6-8(9(11)13)5-7-1-3-12-4-2-7/h1-5H,(H2,11,13)/b8-5- |
InChI-Schlüssel |
OJUGYMUOPZHNKD-YVMONPNESA-N |
Isomerische SMILES |
C1=CN=CC=C1/C=C(/C#N)\C(=O)N |
Kanonische SMILES |
C1=CN=CC=C1C=C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14164008.png)
![1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B14164020.png)

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14164031.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy-](/img/structure/B14164039.png)






![Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)-](/img/structure/B14164080.png)

![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
